P,P'-ddd

Descripción

Dichlorodiphenyldichloroethane appears as a colorless crystalline solid. Insoluble in water and sinks in water. Toxic by inhalation, skin absorption or ingestion. Used as a pesticide.

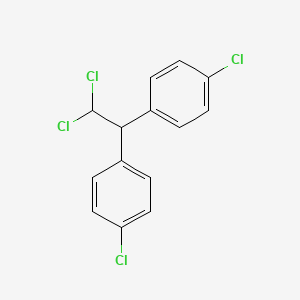

DDD is a chlorophenylethane that is 2,2-bis(p-chlorophenyl)ethane substituted by two chloro groups at position 1. It is a metabolite of the organochlorine insecticide, DDT. It has a role as a xenobiotic metabolite. It is an organochlorine insecticide, a member of monochlorobenzenes and a chlorophenylethane.

DDD, P,P'- is an isomer of dichlorodiphenyldichloroethane, an organochlorine insecticide. It is a component of commercial mixtures of DDT. DDT was once a widely used pesticide, but today its agricultural use has been banned worldwide due to its toxicity and tendency to bioaccumulate. However, it still has limited use in disease vector control. (L84)

An organochlorine insecticide that is slightly irritating to the skin. (From Merck Index, 11th ed, p482)

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJKRLASYNVKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl4 | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020373 | |

| Record name | p,p'-DDD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichlorodiphenyldichloroethane appears as a colorless crystalline solid. Insoluble in water and sinks in water. Toxic by inhalation, skin absorption or ingestion. Used as a pesticide., Colorless to white solid; [HSDB] | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDD | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

379 °F at 760 mmHg (NTP, 1992), 193 °C at 1 mm Hg | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 65.3 °F (NTP, 1992), Solubility in water, 0.160 mg/L at 24 °C /99% purity/, Soluble in organic solvents; insoluble in water; not compatible with alkalies., Slightly soluble in chloroform, In water, 0.09 mg/L at 25 °C | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.385 (NTP, 1992) - Denser than water; will sink, Specific gravity: 1.476 at 20 °C (solid) | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

11 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 11 (Air = 1) | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1e-06 mmHg at 86 °F (NTP, 1992), 0.00000135 [mmHg], 1.35X10-6 mm Hg at 25 °C | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDD | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

It contains related cmpd as impurities (major one being up to 10% of o,p'-isomer). | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid from petroleum ether, White solid | |

CAS No. |

72-54-8 | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p,p′-DDD | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TDE [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhothane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p,p'-DDD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DICHLORO-2,2-BIS(P-CHLOROPHENYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V14159DF29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

228 to 230 °F (NTP, 1992), 109-110 °C | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Dynamics and Fate of P,p Ddd

Persistence and Environmental Longevity

p,p'-DDD is known to be very environmentally persistent in both soils and water. herts.ac.uk It is considered a persistent organic pollutant (POP) due to its stability. malariaworld.org While specific half-life data for this compound alone can vary depending on the environmental matrix and conditions, it is generally understood to persist for extended periods. For comparison, the half-life of its parent compound, p,p'-DDT, in soil can range from 2 to 15 years, and up to 150 years in aqueous medium. malariaworld.orgcdc.gov Hydrolysis is not expected to be a significant degradation pathway for this compound, with reported half-lives of 27 years at pH 7 and 190 years at pH 3-5. nih.govornl.gov Biodegradation is also not considered an important environmental fate process for this compound in soil or water under aerobic conditions. nih.gov However, under anaerobic conditions, such as those found in flooded soils, this compound can be a more common degradation product of p,p'-DDT. cdc.gov Studies have reported a half-life of 160 days for this compound in anaerobic soil microcosms. nih.gov

Distribution and Partitioning in Environmental Compartments

The distribution and partitioning of this compound in the environment are primarily influenced by its low water solubility and high lipophilicity (indicated by its high log Kow). nih.govherts.ac.ukcdc.govcdc.govcdc.gov These properties cause it to preferentially partition into organic phases, such as soil organic matter, sediment, and the fatty tissues of organisms, rather than remaining dissolved in water. nih.govcdc.govcdc.gov

Soil Dynamics

Soil is a major sink for this compound due to its strong adsorption to soil particles. nih.govcdc.govcdc.gov The dynamics of this compound in soil are governed by adsorption, leaching potential, volatilization, and particle-bound transport.

Adsorption to Soil Organic Matter

This compound strongly adsorbs to soil, particularly to soil organic matter. nih.govcdc.govcdc.govredalyc.orgresearchgate.net This strong adsorption is reflected in its high organic carbon partition coefficient (Koc) values. Reported Koc values for this compound are around 1.5 x 10⁵ and 130,600 to 131,800. nih.govcdc.gov The affinity for soil organic matter can enhance the adsorption of this compound in soils, particularly in tropical regions. nih.gov The interaction timeframe also favors the adsorption and copolymerization of pollutants like this compound to humified organic matter in soil. redalyc.org

Here is a table summarizing some reported Koc values for this compound:

| Source | Koc (L/kg) |

| Meylan et al. (1992) | 1.5 x 10⁵ cdc.gov |

| Ding JW, Wu SC (1995) | 130,600 nih.gov |

| Ding JW, Wu SC (1997) | 131,800 nih.gov |

| Swann et al. (1981) | 1.5 x 10⁵ (for p,p'-DDT, but similar affinity is implied for this compound) cdc.gov |

| Sabljic (1984) | 5.0 x 10⁴ (for p,p'-DDE, but provides context for related compounds) cdc.gov |

| NJ.gov | 1.00E+06 (for 4,4'-DDD (p,p'-TDE)) nj.gov |

This strong adsorption to soil organic matter significantly limits the mobility and bioavailability of this compound in the soil environment. ornl.govredalyc.orgresearchgate.net

Leaching Potential

Due to its low water solubility and strong adsorption to soil, this compound has a low leaching potential. ornl.govcdc.gov It is not expected to readily leach into lower soil layers or groundwater. ornl.govcdc.gov However, this compound can adsorb to dissolved organic carbon, which can act as a carrier and facilitate its transport into subsurface soil. cdc.gov

Volatilization from Soil Surfaces

Volatilization of this compound from soil surfaces can occur, particularly from moist soils. cdc.govornl.govcdc.gov The tendency to volatilize is related to its Henry's Law constant. cdc.gov Reported Henry's Law constants for this compound at 25°C are around 4.0 x 10⁻⁶ atm-m³/mol and 6.6 x 10⁻⁶ atm-cu m/mole. nih.govcdc.govcdc.gov While volatilization can account for considerable losses from soil surfaces, it is not expected to volatilize significantly from dry soil surfaces due to its low vapor pressure. ornl.gov Irrigating soil can dramatically increase the volatilization flux of DDT analogues, including this compound. cdc.govusda.gov

Here is a table of Henry's Law Constants for this compound:

| Source | Henry's Law Constant (atm-m³/mol) @ 25°C |

| Howard and Meylan (1997) | 4.0 x 10⁻⁶ cdc.govcdc.gov |

| Altschuh J et al. (1999) | 6.6 x 10⁻⁶ nih.gov |

| AERU PPDB | 4.0 x 10⁻⁶ Pa m³ mol⁻¹ (equivalent to 4.0 x 10⁻⁶ atm-m³/mol) herts.ac.uk |

| ChemicalBook | 9.47 x 10⁻⁶ (at 25 °C) chemicalbook.com |

Note: 1 atm = 101325 Pa. 1 m³/mol is the same unit. So Pa m³/mol is equivalent to atm-m³/mol divided by 101325. However, the values provided in the sources suggest they are already in atm-m³/mol or equivalent units.

Particle-Bound Transport in Soil Systems

Due to its strong adsorption to soil particles, particularly organic matter, this compound is subject to particle-bound transport. herts.ac.ukcdc.gov Loss of this compound in runoff from agricultural fields, for example, is primarily due to the transport of particulate matter to which the compound is bound. cdc.gov this compound can fractionate and concentrate on the organic material transported with the clay fraction of washload in runoff. cdc.gov This particle-bound transport is a significant mechanism for the redistribution of this compound in the environment.

Aquatic Environment Dynamics

Adsorption to Suspended Solids and Sediments

This compound is expected to strongly adsorb to suspended solids and sediments in aquatic systems. nih.govornl.govcdc.gov This strong adsorption is indicated by high measured organic carbon partition coefficient (Koc) values, which range from 130,600 to 131,800. nih.govornl.gov The low water solubility of this compound, reported as 0.090 mg/L at 25 °C and 0.160 mg/L at 24 °C, further contributes to its tendency to partition out of the water column and onto solid phases. nih.gov Studies have shown that this compound can be a main metabolite of DDTs found in sediments. researchgate.netnomresearch.cn The strong binding to soil and sediment means that this compound mostly remains in the surface layers, with little leaching into lower layers or groundwater. cdc.gov

Volatilization from Water Surfaces

Volatilization from water surfaces is expected for this compound based on its Henry's Law constant of 6.6X10⁻⁶ atm-cu m/mole at 25 °C. nih.gov Estimated volatilization half-lives for a model river and model lake are reported as 10 days and 79 days, respectively. nih.gov However, this volatilization is expected to be significantly reduced by the strong adsorption of this compound to suspended solids and sediment in the water column. nih.govornl.gov When adsorption is considered, the estimated volatilization half-life from a model pond increases substantially to 134 years. nih.gov

Transport in Water Bodies

Transport of this compound in water bodies is primarily associated with the movement of suspended particulate matter to which it is adsorbed. cdc.gov Due to its low water solubility, transport in the dissolved phase is less significant. cdc.gov Studies in river systems have shown this compound present in both water and sediments, with concentrations in sediments often higher than in the water column. scielo.org.mxredalyc.org The distribution between water and suspended solids and sediments is influenced by factors such as the organic carbon content of the solid phases and the hydrodynamics of the water body. nomresearch.cnnih.gov In some cases, diffusion fluxes of this compound from sediment to overlying water have been observed, indicating sediments can act as a source of contamination to the water column. nih.gov

Data Table: Physicochemical Properties Relevant to Aquatic Fate

| Property | Value | Source |

| Water Solubility | 0.090 mg/L at 25 °C | nih.govcdc.gov |

| Water Solubility | 0.160 mg/L at 24 °C | nih.gov |

| log Kow | 6.02 | nih.govcdc.gov |

| Koc (measured range) | 130,600 - 131,800 | nih.govornl.gov |

| Henry's Law Constant | 6.6X10⁻⁶ atm-cu m/mole at 25 °C | nih.govornl.gov |

| Volatilization Half-life (Model River) | 10 days | nih.gov |

| Volatilization Half-life (Model Lake) | 79 days | nih.gov |

| Volatilization Half-life (Model Pond, with adsorption) | 134 years | nih.gov |

Atmospheric Transport and Deposition

This compound can exist in both the vapor and particulate phases in the atmosphere, depending on its vapor pressure. ornl.gov Its low vapor pressure suggests it will be associated with particles. ornl.gov Particulate-phase this compound can be removed from the atmosphere through wet or dry deposition. nih.gov Long-range atmospheric transport of DDT and its metabolites, including this compound, has been demonstrated. cdc.goveuropa.eu This transport pathway allows for the distribution of this compound to areas far from its original source, including remote regions like the Arctic. cdc.goveuropa.eu Atmospheric deposition contributes to the contamination of soils and surface waters. cdc.goveuropa.euepa.govacs.org

Environmental Transformation and Degradation Pathways

This compound is known to be a persistent compound in the environment, showing resistance to rapid degradation. nih.gov While various transformation processes can occur, their rates and significance vary depending on the environmental medium and conditions.

Photodegradation Mechanisms

Direct photolysis is not expected to be a significant environmental fate pathway for this compound. nih.gov Studies have shown that 100% of the original this compound in river water remained after 8 weeks when exposed to sunlight and artificial fluorescent light in a sealed glass jar. nih.gov This indicates that this compound is not susceptible to direct photolysis in sunlight. nih.gov While photodegradation of related compounds like p,p'-DDT on soil surfaces can be enhanced by substances like TiO₂, leading to the formation of this compound as an intermediate, direct photodegradation of this compound itself is limited. researchgate.net

Biodegradation Pathways

Biodegradation is a key process influencing the fate of this compound in the environment, although its effectiveness varies significantly depending on environmental conditions and the microbial communities present. Microorganisms, including bacteria, fungi, and micro-algae, possess enzymatic capabilities that can transform this compound through various metabolic pathways cdc.govnih.govmdpi.com.

Aerobic Degradation Mechanisms

Under aerobic conditions (in the presence of oxygen), the biodegradation of this compound is generally limited and slow nih.gov. While some studies on DDT degradation under aerobic conditions mention pathways that could potentially involve DDD as an intermediate or product, direct aerobic degradation of this compound itself is not considered a primary environmental fate process nih.govdergipark.org.tr. Some reported aerobic transformations of this compound by Aerobacter aerogenes have been noted to yield compounds such as 1-chloro-2,2-bis(p-chlorophenyl)ethylene, 1-chloro-2,2-bis-(p-chlorophenyl)ethane, and 1,1-bis(p-chlorophenyl)ethylene chemicalbook.com.

Anaerobic Reductive Dechlorination

Anaerobic conditions (in the absence of oxygen) are significantly more conducive to the degradation of this compound, primarily through a process known as reductive dechlorination tandfonline.comcapes.gov.br. This mechanism involves the sequential removal of chlorine atoms from the molecule, often resulting in the formation of less chlorinated metabolites. Reductive dechlorination is considered a major pathway for the transformation of DDT to DDD, and subsequently, the further degradation of DDD under reducing conditions tandfonline.comcapes.gov.br.

Studies in anaerobic sediment microcosms have reported half-lives for this compound, indicating that biodegradation does occur under these conditions, although the rate can still be relatively slow compared to other compounds nih.gov. A representative anaerobic pathway for DDT degradation, with this compound as a primary intermediate, has been described, leading to further transformation products dergipark.org.tr.

Microbial Candidates in Degradation (e.g., Bacteria, Fungi, Micro-algae)

A variety of microorganisms have been identified with the potential to degrade DDT and its residues, including this compound. These include:

Bacteria: Numerous bacterial strains have demonstrated the ability to degrade DDT and its metabolites under both aerobic and anaerobic conditions. Some reported bacterial candidates with degradation potential include Escherichia coli, Enterobacter aerogens, Enterobacter cloacae, Klebsiella pneumonia, Pseudomonas aeruginosa, Pseudomonas putida, Bacillus species, and Hydrogenomonas nih.gov. The rate of bacterial degradation can be influenced by the bacterial population and the concentration of the pollutant nih.gov.

Fungi: Certain fungal species, particularly ligninolytic fungi like Phanerochaete chrysosporium and white rot fungi, have been shown to mineralize or transform DDT and its residues, including this compound dergipark.org.trasm.orgepdf.pub. Fungal degradation pathways may differ from bacterial ones dergipark.org.trasm.org.

Micro-algae: Micro-algae and cyanobacteria also show potential for the remediation of environmental pollutants like DDT. Some species, such as S. obliquus and Chlorella fusca var. vacuolata, have demonstrated the capacity to degrade DDT nih.gov. Enzymes from microalgae are also involved in DDT degradation nih.gov.

It is important to note that the effectiveness of these microbial candidates can vary depending on the specific strain, the environmental conditions, and the presence of other substances nih.govglobalscienceresearchjournals.org.

Environmental Factors Influencing Microbial Degradation

The rate and extent of microbial degradation of this compound are significantly influenced by various environmental factors:

Redox Status (Presence or Absence of Oxygen): As highlighted earlier, anaerobic conditions generally favor the reductive dechlorination of this compound, while aerobic degradation is typically much slower nih.govcdc.govtandfonline.comcapes.gov.br. Flooding of soil, which creates anoxic conditions, can enhance DDT degradation and lessen the formation of DDE, potentially favoring DDD transformation nih.govusda.gov.

Soil Moisture: Soil moisture content influences the availability of water to microorganisms and affects redox conditions, thereby impacting biochemical degradation reactions uhasselt.be. High soil water content can lead to anoxic conditions favorable for reductive dechlorination uhasselt.be.

Temperature: Temperature is a crucial parameter affecting biodegradation rates, with optimal ranges often falling between 15°C and 40°C for pesticide degradation by microorganisms globalscienceresearchjournals.orguhasselt.be. Sub-zero temperatures can significantly slow down or inactivate microbial metabolism proquest.com.

pH: The pH of the environment can affect the enzymatic activity of microbes involved in degradation. Most bacteria function optimally in a pH range between 6.5 and 7.5 nih.govuhasselt.be. Changes in pH can also influence the bioavailability of pesticides nih.gov.

Organic Matter Content: The presence of organic matter can enhance DDT degradation nih.gov. Organic matter content and soil type can influence how microbes react to pollutants nih.gov.

Nutrient Availability: The availability of essential nutrients can impact microbial growth and metabolic activity, thus influencing degradation rates globalscienceresearchjournals.org.

Soil Type and Texture: The type and texture of soil can significantly impact the bioavailability of pollutants and the presence of potential degrading microbes nih.gov. Clay content can influence microbial remediation nih.gov.

Substrate Concentration: The concentration of the pollutant itself can affect the rate of degradation, particularly in bacterial remediation nih.gov.

These factors interact in complex ways, making the prediction of this compound degradation rates in natural environments challenging nih.govglobalscienceresearchjournals.org.

Chemical Degradation Processes (e.g., Hydrolysis, Oxidation)

While biodegradation is a significant factor, chemical degradation processes also contribute to the environmental fate of this compound, although often to a lesser extent than microbial processes under favorable conditions.

Hydrolysis: Hydrolysis involves the reaction of the compound with water, leading to its breakdown. However, this compound is generally considered insoluble in water and resistant to direct photolysis in sunlight, suggesting that hydrolysis is not a primary degradation pathway in aquatic environments nih.gov.

Oxidation: Oxidation involves the reaction with oxidizing agents. While some studies have investigated the oxidation of persistent pollutants like this compound under controlled conditions, such as using subcritical water with added oxidants, the extent of chemical oxidation in natural environments without specific catalysts or extreme conditions is likely limited for a stable compound like this compound mdpi.com. Photochemical degradation can occur on soil surfaces or when adsorbed to sediment, but complete mineralization by UV-irradiation has been shown to be very low cdc.gov.

Isomer-Specific Degradation and Transformation

This compound is one of the isomers and transformation products of DDT, alongside o,p'-DDD, p,p'-DDE, and o,p'-DDE tandfonline.comnih.gov. The degradation and transformation pathways can be isomer-specific.

While this compound is a major transformation product of p,p'-DDT, particularly under anaerobic conditions, its subsequent degradation can follow different routes depending on the environmental conditions and microbial activity cdc.govdergipark.org.trtandfonline.com. For instance, under anaerobic conditions, the conversion of this compound to p,p'-DDMU (1-chloro-2,2-bis-(p-chlorophenyl)ethylene) and other higher-order metabolites has been observed, although this conversion can be slow in anaerobic sediment capes.gov.brnih.gov.

The relative transformation rates of different isomers can vary. Studies have indicated that the transformation rates of the p,p'-isomers of both DDT and DDD can be faster than those of their respective o,p'-isomers under anaerobic conditions capes.gov.br.

The persistence and transformation of this compound are intricately linked to the fate of its parent compound, DDT, and the environmental conditions that dictate the dominant degradation pathways (aerobic vs. anaerobic). The resulting metabolites, such as DDMU and others, also have their own environmental fates and potential impacts nih.gov.

Toxicology and Health Effects of P,p Ddd

Mammalian Toxicology Studies

Studies in laboratory animals have provided significant insights into the toxicological profile of p,p'-DDD. These investigations have examined the effects of exposure across different durations, including acute, intermediate, and chronic periods. nih.gov

Organ-Specific Toxicity

Mammalian toxicology studies have identified several organs as targets for this compound toxicity. These include the liver, kidneys, and adrenal glands. nih.govorst.edu

Oral exposure of laboratory animals to this compound has been associated with hepatic effects. These can range from mild to severe, including the induction of microsomal CYP450 xenobiotic metabolizing enzymes and liver hypertrophy. nih.gov Less frequently, hepatocellular necrosis has also been observed. nih.gov Studies have shown activation of microsomal enzymes in response to exposure, potentially through the activation of the CAR receptor. nih.gov In vitro studies using isolated hepatocytes have indicated increased expression of genes related to hepatic estrogen, lipid, and sugar metabolism. nih.gov

Evidence regarding the renal effects of this compound in laboratory animals is limited, primarily from acute or intermediate-duration oral exposure studies. nih.gov In one two-generation study involving Wistar rats exposed to p,p'-DDT (which can metabolize to this compound), increased kidney weight was noted in parental and female offspring at higher exposure levels. nih.gov However, no significant exposure-related changes were observed at lower doses. nih.gov It is important to note that "Dense Deposit Disease (DDD)" is a rare renal disease in humans and pigs related to complement system dysregulation and is distinct from exposure to the chemical this compound. upmc.eduresearchgate.netnih.gov

The adrenal glands are a known target for certain DDT metabolites, including o,p'-DDD. nih.govescholarship.orgdiva-portal.orgdiva-portal.org While o,p'-DDD has been shown to have direct and selective cytotoxic effects on the adrenal cortex, leading to adrenal atrophy, the effects of pure this compound on the adrenal glands appear different. wikipedia.orginchem.org Studies comparing pure this compound and technical DDD (which contains o,p'-DDD) in dogs showed that pure this compound did not produce the marked atrophy seen with the technical product or pure o,p'-DDD. inchem.org Pure this compound at relatively high doses for up to 60 days showed no effect on adrenocortical action as measured by peripheral eosinophil response to ACTH or urinary 17-hydroxycorticoid excretion. inchem.org However, the adrenal cortex is rich in lipids and CYP enzymes, which can lead to the accumulation and metabolism of lipophilic contaminants like organochlorines, potentially resulting in damage. escholarship.org

Renal Effects and Nephropathy

Immunological System Modulation

Studies in rats and mice have indicated that dietary exposure to this compound, along with other DDT isomers and metabolites, can lead to either suppression or stimulation of various immune system responses. nih.gov However, the evidence for weight or histological changes in immune system organs or tissues in laboratory animals after intermediate or chronic exposures is considered weak. nih.gov In vitro studies have shown that this compound can increase apoptosis in isolated human peripheral blood mononuclear cells (PBMCs). caymanchem.com Elevated blood levels of this compound have been associated with increased PBMC apoptosis in exposed children. caymanchem.com

Neurotoxicity and Neurobehavioral Manifestations

Exposure to DDT and its metabolites, including this compound, has been associated with neurological and neurobehavioral effects in laboratory animals. nih.govorst.edu These effects can include tremors, convulsions, and intermittent myoclonic movements, typically observed at relatively high exposure levels after acute, intermediate, and chronic durations. nih.gov Young laboratory mice have shown particular sensitivity to brain neurochemical changes and associated neurobehavioral alterations following acute exposure to low doses of technical DDT during critical periods of neurodevelopment. nih.gov Studies on the neurobehavioral toxicology of pesticides, including organochlorines, have found associations with decreased motor skills, coordination, and altered response rates in mammals. beyondpesticides.org Chronic exposure to low levels of neurotoxic pesticides can adversely affect the central nervous system. beyondpesticides.org

Table 1: Summary of Observed Toxicological Effects of this compound in Mammals

| Organ System | Observed Effects | Mammalian Species Studied (Examples) |

| Hepatic System | Induction of microsomal enzymes, hypertrophy, hepatocellular eosinophilic foci, hepatocellular necrosis (less frequent) | Rats, Mice nih.gov |

| Renal System | Increased kidney weight (in offspring in a multi-generational study) | Rats nih.gov |

| Adrenal Glands | No marked atrophy observed with pure this compound (compared to o,p'-DDD) | Dogs inchem.org |

| Immunological System | Suppression or stimulation of immune responses, increased apoptosis in PBMCs | Rats, Mice, Human (in vitro/exposed children) nih.govcaymanchem.com |

| Nervous System | Tremors, convulsions, myoclonic movements, neurochemical changes, neurobehavioral alterations | Rats, Mice nih.govorst.edu |

Reproductive and Developmental Toxicity

Exposure to this compound and related compounds has been associated with altered reproductive outcomes in both epidemiological studies and laboratory animal studies. nih.gov While reproductive toxicity studies specifically on mitotane (B1677208) (o,p'-DDD) have not been extensively performed, animal studies with similar substances, such as DDT and other polychlorinated biphenyl (B1667301) analogues, have demonstrated deleterious effects on fertility, pregnancy, and development, suggesting that this compound may share these properties. esteve.comcancercareontario.ca

Studies in laboratory animals have shown that exposure to p,p'-DDT and its metabolites, including this compound, can lead to decreased fertility and altered male sexual differentiation. ornl.gov In rabbits treated during development with p,p'-DDT or p,p'-DDE, cryptorchidism and carcinoma in situ-like testicular lesions were observed. oup.com Gestational exposure to o,p'-DDD or p,p'-DDT has been linked to delayed vaginal opening and increased ovary weight in female offspring. nih.gov Exposure during gestation and lactation was associated with decreased fertility in female offspring at higher doses of o,p'-DDT. nih.gov

In humans, abnormal pregnancy outcomes, such as preterm births and early pregnancy loss, can occur in individuals exposed to mitotane during pregnancy. fda.gov Due to the potential risk to a fetus, women of reproductive potential are advised to use effective nonhormonal contraception during and after treatment with mitotane as long as plasma levels are detectable. fda.gov

Endocrine Disrupting Mechanisms

This compound is recognized as an endocrine disruptor, interfering with various hormonal pathways. drugbank.combioscientifica.combioscientifica.com Its endocrine-disrupting effects are mediated through interactions with steroid hormone receptors and interference with hormone synthesis and metabolism. drugbank.comnoaa.gov

Estrogen Receptor Agonism and Antagonism

This compound has been shown to act as an agonist at both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). caymanchem.commedchemexpress.commedchemexpress.com In vitro studies using Chinese hamster ovary cells expressing human estrogen receptors demonstrated that this compound increases transactivation, albeit with lower potency compared to 17β-estradiol. caymanchem.come-apem.org Specifically, this compound increased transactivation with 20% relative effective concentrations (REC20) of 3.2 µM for ERα and 2.4 µM for ERβ. caymanchem.combioscience.co.uk

Molecular docking and dynamics simulations have indicated that mitotane (o,p'-DDD) can bind directly to ER-α and preserve its active conformation, classifying it as an agonist. nih.gov Exposure of MCF-7 cells (an ER-α expressing breast cancer cell line) to mitotane resulted in a concentration-dependent increase in cell viability and proliferation, an effect that was reduced by the presence of tamoxifen (B1202) (an estrogen receptor antagonist) and nullified by transient ER-α knockdown. nih.govresearchgate.net

While some studies suggest this compound acts as an estrogen receptor agonist, others indicate it may not act through an estrogen receptor-mediated mechanism in all contexts. For example, this compound significantly stimulated contraction frequency in rat uterine strips, an effect that was more rapid than that of o,p'-DDT and not blocked by tamoxifen, suggesting a mechanism independent of estrogen receptor activation in this specific instance. umich.edu

Androgen Receptor Antagonism

This compound can inhibit androgen receptor transcription. caymanchem.combioscience.co.uk Studies have shown that this compound behaves as an antagonist at the androgen receptor at certain concentrations. nih.gov this compound inhibits dihydrotestosterone (B1667394) (DHT)-induced androgen receptor transcription with a 20% relative inhibitory concentration (RIC20) of 0.71 µM. caymanchem.combioscience.co.uk

The major and persistent DDT metabolite, p,p'-DDE, which is structurally similar to this compound, is a potent androgen receptor antagonist. researchgate.netnih.govca.gov p,p'-DDE inhibits androgen binding to the androgen receptor, androgen-induced transcriptional activity, and androgen action in developing, pubertal, and adult male rats. researchgate.netnih.gov This suggests that abnormalities in male sex development induced by related environmental chemicals may be mediated at the level of the androgen receptor. researchgate.netnih.gov

Interference with Thyroid Hormone System

Mitotane (o,p'-DDD) can alter thyroid function. nih.govmdpi.com Patients treated with mitotane may develop thyroid dysfunction characterized by decreased free T4 (FT4) levels, often with normal free T3 (FT3) and thyroid-stimulating hormone (TSH) levels, mimicking central hypothyroidism. nih.govmdpi.comoup.comnih.gov This decrease in FT4 can occur within 3–6 months of treatment. nih.gov

Studies suggest that mitotane does not interfere with thyroid hormone laboratory tests but may directly reduce both secretory activity and cell viability on pituitary TSH-secreting cells. oup.comendocrine-abstracts.org In a mouse TSH-producing pituitary cell line, mitotane inhibited both TSH expression and secretion, blocked the TSH response to thyrotropin-releasing hormone (TRH), and reduced cell viability, inducing apoptosis at concentrations within the therapeutic window. oup.comendocrine-abstracts.org

Mitotane may also influence the peripheral metabolism of thyroid hormones. mdpi.comendocrine-abstracts.org Some evidence suggests that mitotane can enhance the conversion of T4 to T3 by deiodinases, as indicated by an elevated FT3/FT4 ratio observed in some patients. mdpi.comnih.gov Mitotane may also increase thyroid-binding globulin (TBG) levels, which could contribute to decreased FT4 levels. oup.comendocrine-abstracts.org

Impacts on Sex Steroid Axis and Sexual Differentiation

This compound and related compounds can disrupt the sex steroid axis. noaa.gov This disruption can occur through various mechanisms, including interference with steroidogenesis, altered steroid metabolism, and interactions with steroid receptors. noaa.gov

Exposure to this compound and its metabolites can affect gonadal steroidogenesis. oup.com Experimental studies have shown that exposure of developing alligator embryos to pesticides like this compound and p,p'-DDE can alter gonadal steroidogenesis and sex determination. oup.com

In male patients, mitotane treatment can lead to hypogonadism and gynecomastia. nih.govfrontiersin.org Gynecomastia may be caused by both an estrogenic effect of mitotane and strong inhibition of 5α-reductase activity. e-apem.org Mitotane can also elevate sex hormone-binding globulin (SHBG) levels, which may contribute to observed hormonal changes. bioscientifica.come-apem.orgnih.gov

In females, mitotane can affect ovarian function and, less frequently, cause menstrual disorders. nih.gov Ovarian cysts have been reported in premenopausal women taking mitotane. nih.govoncolink.org

Exposure to endocrine disruptors, including early-life exposure to sex steroids and compounds like this compound, may affect pubertal onset and tempo, potentially triggering secondary central precocious puberty. bioscientifica.come-apem.orgtermedia.pl

Molecular Recognition and Receptor Binding Dynamics

This compound interacts with steroid hormone receptors, including estrogen receptors (ERα and ERβ) and the androgen receptor (AR). caymanchem.commedchemexpress.commedchemexpress.combioscience.co.uknih.gov These interactions involve binding to the receptor proteins, which can subsequently influence transcriptional activity. caymanchem.comnih.govnih.gov

Studies using molecular docking and dynamics simulations have provided insights into the binding of mitotane (o,p'-DDD) to ER-α. nih.gov Mitotane showed a similar docking configuration to 17β-estradiol and demonstrated significant binding affinity to ER-α. nih.gov Molecular dynamics simulations suggested that mitotane preserves the active conformation of ER-α, consistent with its agonist activity. nih.gov

While this compound exhibits binding to estrogen receptors, its affinity may be lower than that of endogenous estrogens like 17β-estradiol. e-apem.org In the case of the androgen receptor, this compound acts as an antagonist, inhibiting the binding of androgens like DHT and subsequent transcriptional activation. caymanchem.combioscience.co.uknih.gov

The interaction of this compound with receptors can lead to altered gene expression. For instance, mitotane has been shown to increase the gene expression of SHBG in an ER-α-dependent manner in hepatoma cells. bioscientifica.comnih.gov

Beyond steroid hormone receptors, studies suggest that some endocrine-disrupting chemicals, while not having high affinity for steroid receptors, may affect the expression or function of nuclear receptors like steroidogenic factor 1 (SF-1), which is a critical regulator of steroidogenesis. oup.com Mitotane has been shown to reduce the expression of genes involved in cholesterol transport, such as ABCA1 and SCARB1 (encoding SR-BI), which are regulated by SF-1 and are critical for steroidogenesis. mdpi.com This disruption contributes to impaired cholesterol efflux and uptake, further affecting steroid hormone synthesis. mdpi.com

Carcinogenicity Assessment and Mechanisms

Evidence from Animal Studies (e.g., Liver Tumors)

Studies in laboratory animals have provided evidence regarding the carcinogenicity of this compound. Chronic oral exposure to this compound has been associated with increased incidences of tumors in various organs, particularly the liver and lungs. cdc.govepa.gov

In studies with mice, administration of this compound in feed has shown statistically significant increases in the incidence of lung tumors in both sexes. epa.gov An increased incidence of liver tumors has also been observed in male mice. epa.gov One bioassay of p,p'-ethyl-DDD (a related compound) in female mice suggested a carcinogenic effect based on the occurrence of hepatocellular carcinomas and adenomas in the high-dose group, although the relationship was not clearly established. nih.gov

Studies in rats have also investigated the carcinogenicity of DDD. While one bioassay of p,p'-ethyl-DDD did not find it carcinogenic for male or female F344 rats under the test conditions, another study using Osborne-Mendel rats showed an increased incidence of hepatocellular carcinomas in both sexes, although the increase was not statistically significant in all cases. epa.govnih.gov An increased incidence of thyroid tumors has also been noted in male rats. epa.gov

The liver appears to be a primary target for tumor induction by DDT and its derivatives, including DDD and DDE, in laboratory animals exposed orally to doses exceeding anticipated human exposures. cdc.gov

Mechanisms of Carcinogenesis (e.g., Oxidative DNA Damage, Enzyme Induction, Gap Junctional Intercellular Communication Inhibition)

The mechanisms by which this compound contributes to carcinogenesis are complex and are often studied in the context of DDT and its metabolites due to their structural similarities and metabolic interconversion. epa.gov DDT and its metabolites are considered non-genotoxic hepatocarcinogens in rodents. nih.govd-nb.infojst.go.jp

Several mechanisms have been proposed for hepatic tumor development induced by these compounds. One key mechanism involves the induction of microsomal enzymes, particularly through the activation of the constitutive androstane (B1237026) receptor (CAR). nih.govd-nb.infojst.go.jp This enzyme induction can alter the metabolism of various compounds, potentially leading to the production of reactive intermediates.

Oxidative stress is also considered a potential key factor in hepatocarcinogenesis by DDT. nih.govd-nb.infojst.go.jpcapes.gov.br Studies suggest that p,p'-DDT may induce hepatocellular eosinophilic foci as a result of oxidative DNA damage. nih.govd-nb.infojst.go.jp

Inhibition of gap junctional intercellular communication (GJIC) is another mechanism implicated in the carcinogenic effects of DDT and its metabolites in the rodent liver. nih.govd-nb.infojst.go.jpresearchgate.net Gap junctions are crucial for maintaining cellular homeostasis and coordinating cellular activities, and their disruption can contribute to uncontrolled cell proliferation and tumor promotion. Studies have shown that GJIC is inhibited throughout the treatment period with p,p'-DDT in rats. jst.go.jp

These mechanisms – enzyme induction, oxidative DNA damage, and inhibition of GJIC – likely act in combination with mitogenic activity to promote the development of hepatic neoplasia. nih.govd-nb.infojst.go.jp

Ecological Toxicity and Environmental Impacts

This compound is a persistent organic pollutant (POP) that can remain in the environment for extended periods and bioaccumulate in organisms. cdc.govpreprints.org Its lipophilic nature contributes to its high bioconcentration in aquatic organisms and biomagnification up the food chain. cdc.gov

Effects on Aquatic Organisms

DDT and its derivatives, including DDD, are highly toxic to aquatic organisms. who.int Water concentrations in the range of micrograms per liter can be acutely lethal to a large proportion of aquatic populations. who.int Beyond acute toxicity, this compound can also cause long-term sublethal effects on physiological and behavioral parameters in aquatic life. who.int

The toxicity of DDT and its metabolites varies among species of aquatic invertebrates, with early developmental stages generally being more sensitive than adults. who.int Long-term effects can occur at concentrations significantly lower than those causing short-term effects. who.int For instance, acute exposure to concentrations as low as 0.3 µ g/litre can be highly toxic to aquatic invertebrates. who.int

While DDT and DDE are generally considered less toxic than DDT to some fish species like rainbow trout and bluegill sunfish, DDD has been shown to be more lethal and teratogenic than its parent compound, DDT, in Xenopus laevis embryos in a standardized assay. who.intnih.gov In this assay, DDD had a 96-h median lethal concentration (LC50) of 44.1 µM and a 96-h median effective concentration (EC50) for malformation of 14.9 µM, compared to DDT's LC50 of 101 µM and EC50 of 41.5 µM. nih.gov Predominant malformations observed with DDD and DDT exposure in Xenopus laevis embryos included axial malformations. nih.gov

Despite their toxicity in controlled assays, the low water solubility of DDT and DDD suggests they may not be major lethal or teratogenic toxicants in the aquatic environment through short-term water exposure, although sediment can be a continuing source of contamination for aquatic life. cdc.govnih.gov

Impacts on Reptilian Reproductive Health and Development

Environmental contamination by persistent organic pollutants, including this compound, has been associated with adverse effects on reptilian reproduction and development. preprints.orgmaryvillecollege.edu These effects can include developmental abnormalities, particularly affecting the reproductive system, and disruptions of the endocrine system. maryvillecollege.edu

Studies on alligators in contaminated environments, such as Lake Apopka in Florida, have detected elevated levels of this compound, along with other contaminants like p,p'-DDE and dieldrin, in alligator eggs. maryvillecollege.edu These contaminants are believed to be transferred from the female to the egg. maryvillecollege.edu While p,p'-DDE is often present at higher concentrations and is known for its endocrine-disrupting properties, the observed effects are likely a result of the combined impact of multiple contaminants. maryvillecollege.edu

Endocrine-disrupting contaminants can interfere with the normal steroid milieu of developing embryos, leading to significant, life-long consequences on sex determination and the organization and function of the reproductive system. maryvillecollege.edu For reptiles with temperature-dependent sex determination, compounds that alter estrogen dynamics could have greater developmental effects. maryvillecollege.edu

Developmental abnormalities of the reproductive system have been observed in alligators exposed to contaminants, including subtle effects on the development of the reproductive system. maryvillecollege.edu Poor clutch viability has also been linked to contamination in alligator populations. maryvillecollege.edu

Avian Egg Viability and Embryonic Mortality

DDT and its metabolites, including DDD, have well-documented adverse effects on avian reproduction, including impacts on egg viability and embryonic mortality. preprints.orguib.no These compounds can accumulate in bird eggs, leading to reduced reproductive success. preprints.org

While DDT is widely known for causing eggshell thinning in many bird species, which can increase embryonic mortality, other effects on embryos include mortality or reduced hatchability and failure of chicks to thrive. uib.nonih.gov Teratological effects, such as skeletal abnormalities and impaired differentiation of the reproductive and nervous systems, can also occur through mechanisms like hormonal mimicking of estrogens. nih.gov

Studies have indicated that organochlorine pesticides, including DDT and its metabolites, can act as environmental estrogens, affecting avian populations. nih.gov The differentiation of the avian reproductive system is estrogen dependent, making birds particularly susceptible to the effects of estrogenic organochlorines. nih.gov

Historically, elevated levels of organochlorine contamination in birds, including DDT metabolites, peaked during the late 1970s, which coincided with a temporary increase in hatching failure rates in some bird populations, particularly threatened and near threatened species. uib.no

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6294 |

Influence on Environmental Microbial Communities

This compound (DDD) is a persistent organochlorine compound, primarily found in the environment as a reductive dechlorination product of DDT, although it was also used as an insecticide oup.comcdc.gov. Its presence in soil and aquatic ecosystems can influence the structure and function of microbial communities. Microorganisms play a crucial role in the environmental fate of DDD, primarily through biodegradation processes tandfonline.comnih.gov.

Microbial degradation is a key mechanism for the loss of DDT residues, including DDD, from soil and water tandfonline.comnih.govtandfonline.com. This process, often occurring slowly in soil, can be influenced by environmental conditions and the presence of specific microbial populations tandfonline.comtandfonline.com. Under anoxic (reducing) conditions, the conversion of DDT to DDD is considered the dominant reaction mediated by microorganisms tandfonline.comhilarispublisher.com. Various bacteria and fungi are capable of this transformation oup.comacademicjournals.org.

Research indicates that DDD can exert toxic effects on microorganisms, although the extent varies depending on the microbial group and environmental compartment. In laboratory settings using nutrient media, DDD has shown inhibitory effects on certain bacteria and actinomycetes. One study found that at a concentration of 10 ppm, DDD inhibited a higher number of bacterial and actinomycete species compared to DDT cdnsciencepub.com. Specifically, 4 out of 10 tested bacteria and 6 out of 10 actinomycetes were inhibited by 10 ppm DDD, while only 2 of each group were completely inhibited by the same concentration of DDT cdnsciencepub.com. This suggests DDD may have a broader antimicrobial spectrum and greater toxicity to microorganisms in vitro than DDT cdnsciencepub.com.

However, the impact of DDD on microbial communities in complex environmental matrices like soil appears to be less pronounced than observed in isolated cultures. In soil, both DDT and DDD at 100 ppm had little effect on the total numbers of bacteria and fungi in short-term experiments cdnsciencepub.com. Actinomycete numbers were slightly decreased by both compounds at this concentration cdnsciencepub.com. While total microbial numbers might not be significantly affected, shifts in the species composition within soil microbial communities could still occur cdnsciencepub.com.

In aquatic environments, microorganisms are generally considered more sensitive to DDT and its metabolites than terrestrial ones who.int. An environmental exposure concentration of 0.1 µ g/litre of DDT can inhibit the growth and photosynthesis of green algae who.int. While this specific data point refers to DDT, it highlights the potential sensitivity of aquatic microorganisms to these compounds. Long-term exposure to DDT has been shown to lead to adaptation in some aquatic bacteria and fungi, allowing them to tolerate the pesticide's presence nih.gov. Studies on pesticide-contaminated lakes have observed changes in the percentage share of large groups of bacteria and effects on the species diversity of fungi nih.gov.

Certain microbial strains have demonstrated the ability to degrade DDD aerobically. For instance, Ralstonia eutropha strain A5 has shown significant transformation of DDD under aerobic conditions, with a decrease in extractable radioactivity and an increase associated with the cell pellet and acidified culture supernatant oup.com. While some organisms can further degrade DDD through reductive dehalogenation or hydroxylation, there is limited information on the direct aerobic transformation via oxidative attack of the aromatic ring oup.com.

The biodegradation of DDD in soil can be influenced by factors such as the presence of organic matter. In submerged soil amended with alfalfa residue, DDT was rapidly converted to DDD, and the rate of conversion increased with higher amounts of alfalfa cdnsciencepub.com. However, DDD itself was not altered by incubation with alfalfa residue in submerged soil over several weeks cdnsciencepub.com.

While microbial degradation is a crucial process for the dissipation of DDD, the compound and its parent, DDT, are considered recalcitrant to degradation, particularly DDE, another major metabolite nih.gov. Repeated applications of DDT can result in DDE concentrations remaining unchanged for over 20 years in soil nih.gov.

Metabolism and Toxicokinetics of P,p Ddd

Absorption Pathways and Efficiency

p,p'-DDD, along with p,p'-DDT and p,p'-DDE, can be absorbed following inhalation, oral, or dermal exposure, with the oral route being the predominant pathway for human exposure cdc.gov. Oral absorption of this compound can be inferred from the detection of the parent compound and its metabolites in the excreta of exposed animals ornl.gov. Studies in volunteers chronically exposed to oral doses of DDT (which is metabolized to DDD) showed that DDT appeared in the serum and reached peak concentrations within hours of ingestion, indicating rapid absorption cdc.gov. In rats, absorption after ingestion was significantly greater when p,p'-DDT was administered in vegetable oil compared to a non-absorbable vehicle, suggesting that absorption is influenced by the vehicle and occurs primarily via the intestinal lymphatic system, with a smaller contribution from portal blood nih.gov.

Distribution and Tissue Partitioning

Once absorbed, this compound and its related compounds are readily distributed via the lymph and blood circulation to all body tissues nih.gov. Their distribution and retention in tissues are generally proportional to the lipid content of the tissue, regardless of the exposure route nih.govcdc.gov.

Affinity for Lipid-Rich Tissues (e.g., Adipose Tissue, Breast Milk)

Due to its high lipophilicity, this compound selectively partitions into fatty tissues nih.govcdc.gov. Studies in humans have shown that p,p'-DDT, DDE, and DDD are distributed to and retained in adipose tissue cdc.gov. The affinity for storage in adipose tissue is related to lipophilicity, with this compound showing a lower or equal affinity compared to o,p'-DDT, p,p'-DDT, and p,p'-DDE cdc.gov. In autopsy cases, concentrations of p,p'-DDT and DDE were highest in adipose tissue, with concentrations in other tissues like blood, liver, and kidney being proportional to their lipid content nih.gov.

This compound and its metabolites also partition into human breast milk, which has a higher fat content than cow's milk cdc.gov. Studies have detected this compound in breast milk samples researchgate.netnih.gov. The levels of DDT and its metabolites in breast milk can be influenced by factors such as parity, the number of children nursed, diet, and cigarette smoking cdc.gov. Transplacental and lactational transfer of p,p'-DDT and its metabolites, including this compound, have been observed in animal studies cdc.gov.

Distribution in Lymph and Blood

Following absorption, this compound is distributed to tissues via the lymph and blood circulation nih.gov. In plasma, p,p'-DDT is carried by both lipoproteins and albumin nih.gov. The distribution of this compound in blood has been observed to show two maxima after oral dosing in sheep nih.gov. The uptake of DDT into tissues is a function of blood flow, tissue lipid content, and the partition coefficient between blood and tissue lipids cdc.gov. While the ratio of DDT concentrations in adipose tissue to blood may remain relatively constant, present blood levels alone cannot determine the total amount of DDT from past exposure cdc.gov.

Metabolic Pathways and Metabolite Formation

The metabolism of this compound has been studied in humans and various mammalian species cdc.gov. This compound is itself a principal intermediate in the metabolic pathway of p,p'-DDT cdc.gov. Metabolism of this compound mainly occurs via cytochrome P-450 enzymes in the liver and kidney .

Reductive Dechlorination and Related Products

This compound is formed from p,p'-DDT primarily through reductive dechlorination cdc.govtandfonline.com. This process involves the substitution of an aliphatic chlorine atom with a hydrogen atom tandfonline.com. Reductive dechlorination of p,p'-DDT to this compound can be mediated by microorganisms and chemical reactions, some of which involve biomolecules tandfonline.com. Under anaerobic conditions, reductive dechlorination is a major mechanism for the conversion of p,p'-DDT to this compound tandfonline.com. Studies with rat liver microsomes under reducing conditions have shown the formation of this compound from p,p'-DDT researchgate.net.

Further metabolism of this compound can lead to the formation of other products. p,p'-DDMU (1-chloro-2,2-bis(4-chlorophenyl)ethylene) is thought to be derived from this compound through a dehydrochlorinase step nih.govcdc.gov. p,p'-DDMU can degrade further under anaerobic conditions to p,p'-DDNU (2,2-bis(p-chlorophenyl)ethylene) and subsequently to p,p'-DDOH (2,2-bis(p-chlorophenyl)ethanol) and p,p'-DDA (bis(p-chlorophenyl)acetic acid) nih.gov. p,p'-DDA is a major urinary metabolite of this compound nih.gov.

Oxidative, Reductive, and Hydrolytic Reactions

The initial enzymatic transformation of many pesticides, including this compound, can involve oxidative, reductive, or hydrolytic reactions yok.gov.tr. While oxidative and hydrolytic reactions are typical of both fungi and bacteria and can occur under aerobic conditions (oxidative and hydrolytic) or both aerobic and anaerobic conditions (hydrolytic), reductive reactions are most typical of bacteria and typically occur under anaerobic conditions yok.gov.tr.

Following Phase I metabolism, which involves oxidation, reduction, and hydrolysis, many metabolites of DDT, including those derived from this compound, are ultimately excreted in conjugated forms cdc.gov. This compound can be hydroxylated to α-hydroxyl-DDD and then further oxidized to DDA researchgate.net. Conjugates reported include glycine, bile acid conjugates, serine, aspartic acid, and glucuronic acid cdc.gov.

Formation of Principal Metabolites (e.g., p,p'-DDE, DDA, DDMU, DDNU)

The metabolism of this compound leads to the formation of several principal metabolites, including p,p'-DDE, DDA, DDMU, and DDNU. While this compound is itself a primary metabolite of p,p'-DDT formed via reductive dechlorination, it undergoes further transformations. cdc.govnih.gov

Studies in laboratory animals, particularly with rat liver microsomes, have identified p,p'-DDMU (1-chloro-2,2-bis(4-chlorophenyl)ethylene) as a principal metabolite formed from this compound through a dehydrochlorination step. cdc.gov Although earlier research suggested separate pathways for the formation of p,p'-DDE and this compound from p,p'-DDT, later studies indicate that this compound can also be converted to p,p'-DDE. nih.gov However, the amount of urinary p,p'-DDE produced from this compound administration is considerably smaller compared to that from p,p'-DDT exposure, suggesting that most p,p'-DDE originates directly from p,p'-DDT, especially at lower exposure levels. nih.gov

DDMU is thought to be derived from this compound but not from DDE. nih.gov Subsequent metabolism of p,p'-DDMU can lead to the formation of p,p'-DDNU (1,1-bis(4-chlorophenyl)ethene). dergipark.org.tr Both p,p'-DDMU and p,p'-DDNU may form reactive epoxide intermediates during their metabolism. nih.gov

The major urinary metabolite of this compound, as with p,p'-DDT, is p,p'-DDA (2,2-bis(4-chlorophenyl)acetic acid). nih.gov p,p'-DDA is produced from this compound through multiple potential pathways, primarily involving an acyl chloride intermediate (Cl-p,p'-DDA). nih.gov This intermediate can then undergo hydrolysis to form p,p'-DDA or acylate cellular nucleophiles. nih.gov

Metabolism of DDD primarily occurs via cytochrome P-450 enzymes in the liver and kidney.

A proposed metabolic pathway illustrating the formation of these metabolites is summarized below:

| Precursor | Metabolite | Transformation | Notes |

| This compound | p,p'-DDMU | Dehydrochlorination | Principal metabolite cdc.gov |

| p,p'-DDMU | p,p'-DDNU | Further degradation | May form reactive epoxides nih.govdergipark.org.tr |